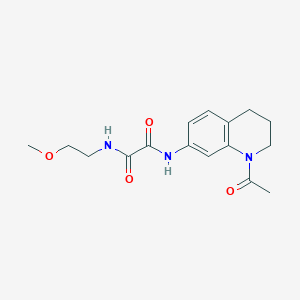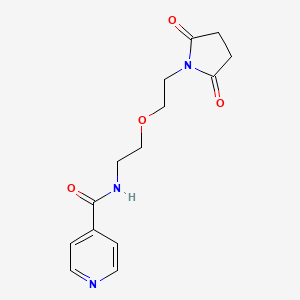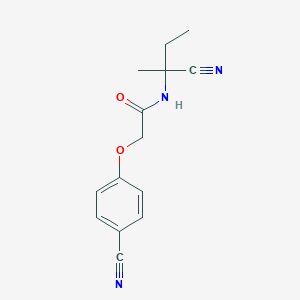![molecular formula C12H13ClN2OS B2573874 N-[1-(1,3-ベンゾチアゾール-2-イル)エチル]-2-クロロ-N-メチルアセトアミド CAS No. 847783-40-8](/img/structure/B2573874.png)
N-[1-(1,3-ベンゾチアゾール-2-イル)エチル]-2-クロロ-N-メチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide is a chemical compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms in their structure, which contribute to their unique chemical properties and biological activities
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide is a benzothiazole derivative . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities . .
Mode of Action
Benzothiazole derivatives have been known to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division . Additionally, it binds to DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antibacterial properties . The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide to its target biomolecules.
Cellular Effects
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it induces apoptosis by activating the caspase cascade and upregulating pro-apoptotic genes . In bacterial cells, it disrupts cell wall synthesis and inhibits protein synthesis, leading to cell death . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and energy depletion.
Molecular Mechanism
The molecular mechanism of action of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and DNA, through hydrogen bonding and hydrophobic interactions . This binding leads to enzyme inhibition or activation, depending on the target. For instance, it inhibits dihydrofolate reductase by binding to its active site, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis . Additionally, it can modulate gene expression by interacting with transcription factors and altering their activity, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its biological activity and continues to exert its effects on cellular function. Some degradation products may form over time, which could potentially influence its activity and efficacy. In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activity, without significant toxicity . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic outcome. It is crucial to determine the optimal dosage to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide within cells and tissues are mediated by specific transporters and binding proteins. It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins. For example, it may bind to albumin in the bloodstream, facilitating its transport to target tissues. Additionally, its distribution within cells is influenced by its affinity for specific organelles and cellular structures.
Subcellular Localization
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it influences cellular metabolism and energy production. The subcellular localization of the compound is crucial for its biological activity and determines its specific effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide typically involves the following steps:
Formation of 1,3-benzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride.
Alkylation: The 1,3-benzothiazole is then alkylated with ethyl iodide to introduce the ethyl group, forming 1-(1,3-benzothiazol-2-yl)ethylamine.
Acetylation: The resulting amine is acetylated using chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to improve the sustainability of the production process.
化学反応の分析
Types of Reactions: N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the benzothiazole ring or the acetyl group can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed:
Oxidation Products: Benzothiazole-2-yl ketones.
Reduction Products: Benzothiazole-2-yl alcohols or amines.
Substitution Products: Halogenated benzothiazoles or substituted acetamides.
類似化合物との比較
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
N-(1,3-benzothiazol-2-yl)-1-naphthamide
N-(1,3-benzothiazol-2-yl)-arylamides
This comprehensive overview highlights the significance of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide in scientific research and its potential applications across various fields. Further studies are needed to fully explore its properties and therapeutic potential.
特性
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-8(15(2)11(16)7-13)12-14-9-5-3-4-6-10(9)17-12/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMXHYDEJVLZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2573795.png)
![3-Imidazo[1,2-a]pyrimidin-2-ylaniline](/img/structure/B2573796.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/new.no-structure.jpg)



![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2573801.png)

![7-Chloro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573805.png)

![N-(3,5-dimethoxyphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2573809.png)


